3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one
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Overview
Description
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperazine ring substituted with a phenylthio group and a butanoyl group, makes it an interesting subject for study in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one typically involves the reaction of 3-methylpiperazin-2-one with 4-(phenylthio)butanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperazines.
Scientific Research Applications
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including antitumor and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine ring and phenylthio group. These interactions can modulate biological pathways, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share a piperazine ring and have been studied for their antifungal and antitumor activities.
4-Methyl-3-(4-arylpiperazin-1-yl)cinnolines: Similar in structure and studied for their pharmacological properties.
Uniqueness
3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-4-(4-phenylsulfanylbutanoyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-20-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTTVCLKGIJTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)CCCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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